N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of related compounds often involves condensation reactions and is characterized by techniques such as H1NMR, MASS Spectra, and IR Spectra, providing insights into their complex structures and the potential for varied biological activities. The structural elucidation of these compounds lays the foundation for understanding their interaction with biological targets (MahyavanshiJyotindra et al., 2011).
Antimicrobial Screening
Compounds within this chemical class have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This demonstrates their potential as candidates for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (MahyavanshiJyotindra et al., 2011).
Pharmacological Potential
The diverse pharmacological activities associated with this class, including anti-inflammatory, analgesic, antiviral, and antitumor activities, are attributed to the presence of the 1,2,4-triazole ring system and sulfur-containing heterocycles. This highlights their significance in the development of new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Antiviral and Virucidal Activity
Some derivatives have shown potential in reducing viral replication, indicating their use in antiviral therapy. The exploration of their antiviral and virucidal activities against specific viruses opens new avenues for the treatment of viral infections (Wujec et al., 2011).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-6-8-17(9-7-15)22-18(27)14-28-20-24-23-19(16-5-4-10-21-13-16)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYCHUSSYXOBET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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